1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered dihydropyridazine ring with a ketone group at position 4. Its structure includes a carbamoylmethyl substituent linked to a 4-butylphenyl group at position 1 and a 4-methoxyphenyl carboxamide group at position 5.
Properties
IUPAC Name |
1-[2-(4-butylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-4-5-17-6-8-18(9-7-17)25-22(29)16-28-23(30)15-14-21(27-28)24(31)26-19-10-12-20(32-2)13-11-19/h6-15H,3-5,16H2,1-2H3,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSURBZFCNQTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the pyridazine ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through a condensation reaction, where the carbamoyl and carboxamide groups are introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
This compound is a pyridazine derivative with a complex organic structure, featuring a pyridazine ring, a butylphenyl group, and a methoxyphenyl group. This compound has applications across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing more complex molecules, enabling exploration of new chemical reactions and pathways. It can undergo oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives. Reduction reactions can also be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives. Furthermore, the compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Biology
In biological research, the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are studied.
Medicine
The compound is investigated for potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The mechanism of action involves interaction with specific molecular targets such as enzymes, receptors, or other proteins, modulating cellular signaling pathways and biological processes.
Industry
Mechanism of Action
The mechanism of action of 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the pyridazinone and dihydropyridine families, focusing on structural variations, synthesis yields, and inferred pharmacological properties.
Pyridazinone-Based Analogs ()
Key Observations :
- Substituent Effects : The 4-butylphenyl group in the target compound likely increases lipophilicity compared to benzyl (Compound 9) or methoxybenzyl (Compound 12) groups, which may affect bioavailability and tissue distribution .
- Synthesis Efficiency: Yields for pyridazinones vary widely (22–90%), influenced by substituent complexity. The target compound’s synthesis may require optimization due to steric hindrance from the bulky 4-butylphenyl group.
- Pharmacological Inference : Fluorine substitution (e.g., Compound 11) is linked to improved proteasome inhibition in T. cruzi models, but the target compound’s methoxyphenyl group may favor alternative binding interactions .
Dihydropyridine Analogs ()
Key Observations :
- Core Flexibility: Dihydropyridines (e.g., AZ331, AZ257) exhibit greater ring flexibility than rigid pyridazinones, which may influence binding kinetics to flat or deep protein pockets.
- Functional Group Trade-offs : The target compound’s carbamoylmethyl group contrasts with the thioether linkers in AZ331/AZ257, suggesting divergent mechanisms of action (e.g., protease inhibition vs. ion channel modulation) .
Biological Activity
The compound 1-{[(4-butylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has attracted attention in various fields of biological and medicinal chemistry. Its unique structure, which includes a pyridazine ring and multiple aromatic substituents, suggests potential for diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(4-butylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
- Molecular Formula : C24H26N4O4
- Molecular Weight : 442.49 g/mol
- Chemical Structure :
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anti-Cancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro assays have indicated that similar pyridazine derivatives can inhibit the production of pro-inflammatory cytokines. This activity may be attributed to the compound's ability to interfere with the NF-kB signaling pathway.
Antimicrobial Effects
Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of both the butylphenyl and methoxyphenyl groups enhances interaction with microbial targets. In vitro tests have indicated effectiveness against certain bacterial strains.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in cancer cells.
- Receptor Modulation : It could modulate the activity of specific receptors linked to inflammation and immune responses.
- Cell Signaling Interference : By affecting signaling pathways such as NF-kB and MAPK, the compound can alter cellular responses to stress and damage.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of pyridazine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
